molecular formula C20H22N4O2 B6507367 N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-40-0

N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6507367
CAS RN: 895643-40-0
M. Wt: 350.4 g/mol
InChI Key: NYLUAEQUHCXTPT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as NEPETC, is a heterocyclic compound that has been studied for its potential applications in the field of scientific research. NEPETC has been found to have interesting properties, including its ability to interact with proteins and its potential to be used in drug delivery systems.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to have interesting properties, such as its ability to interact with proteins. This property makes it a potential drug delivery system. N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use in cancer therapy, as it has been found to have anti-cancer properties. Additionally, N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it is believed that N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide interacts with proteins and other biomolecules in a variety of ways. It is believed that N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide binds to proteins, which can alter their structure and function. Additionally, N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is thought to bind to and modulate the activity of enzymes, which can affect the metabolism of other molecules.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for a variety of diseases. Additionally, N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-cancer properties, making it a potential therapeutic agent for cancer. N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to have an effect on the immune system, by modulating the activity of immune cells and cytokines.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage of N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is that it is relatively easy to synthesize, making it a convenient compound for use in laboratory experiments. Additionally, N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is stable and has a relatively low toxicity, making it safe for use in laboratory experiments. However, N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not very stable in the presence of light, which can limit its use in certain experiments.

Future Directions

N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has many potential future directions for research. One potential direction is to further investigate its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to investigate the mechanism of action of N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, as well as its potential interactions with other biomolecules. Additionally, further research could be done to investigate the potential applications of N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in drug delivery systems. Finally, further research could be done to investigate the potential toxicological effects of N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, as well as its potential interactions with other drugs.

Synthesis Methods

N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized by a variety of methods, including the condensation of 2-ethoxyphenylacetic acid with 3-ethylphenyl isocyanide in the presence of a base, such as pyridine. This reaction yields a mixture of N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its isomer, 2-ethoxy-3-ethylphenyl-1H-1,2,3-triazole-4-carboxamide. The two isomers can be separated by column chromatography. Other methods of synthesis include the reaction of 2-ethoxyphenylacetic acid with 3-ethylphenyl isothiocyanate in the presence of a base, such as pyridine, and the reaction of 2-ethoxyphenylacetic acid with 3-ethylphenyl isocyanate in the presence of a base, such as triethylamine.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-15-9-8-10-16(13-15)24-14(3)19(22-23-24)20(25)21-17-11-6-7-12-18(17)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLUAEQUHCXTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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